![molecular formula C23H22O4 B119813 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone CAS No. 7298-22-8](/img/structure/B119813.png)
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is a chemical compound with the molecular formula C23H22O4 and a molecular weight of 362.42 g/mol . It is known for its unique structure, which includes methoxy and phenylmethoxy groups attached to a phenyl ring. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone involves several steps. One common method includes the reaction of 5-methoxy-2,4-dihydroxyacetophenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone can be compared with similar compounds such as:
2,4-Dibenzyloxy-5-methoxyacetophenone: This compound shares a similar structure but differs in the position of the methoxy and phenylmethoxy groups.
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one: This compound has an additional propenone group, making it structurally more complex.
Properties
IUPAC Name |
1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-17(24)20-13-22(25-2)23(27-16-19-11-7-4-8-12-19)14-21(20)26-15-18-9-5-3-6-10-18/h3-14H,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVLAHANEXQLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570956 |
Source


|
| Record name | 1-[2,4-Bis(benzyloxy)-5-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7298-22-8 |
Source


|
| Record name | 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2,4-Bis(benzyloxy)-5-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
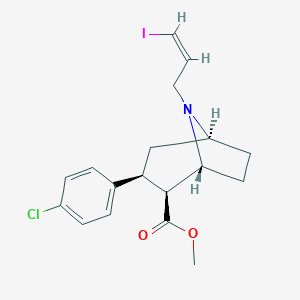

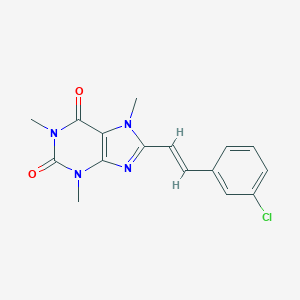
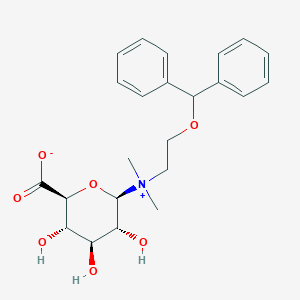


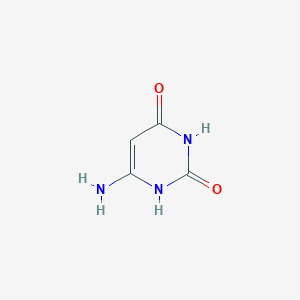
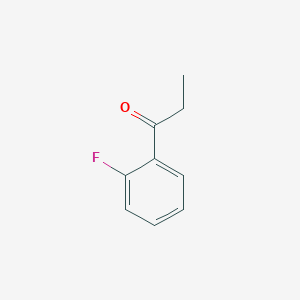

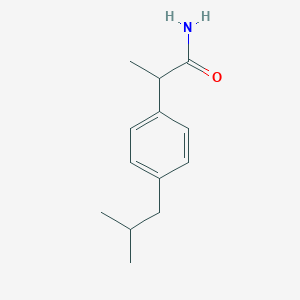
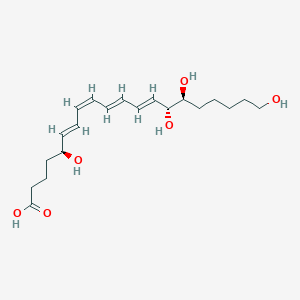

![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)

